molecular formula C13H11NO4 B12875437 (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate

Cat. No.: B12875437
M. Wt: 245.23 g/mol
InChI Key: IIFDOCUPPJXLMD-GHXNOFRVSA-N
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Description

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate ( 60470-81-7) is a high-purity chemical compound offered for research and development purposes. This compound features an oxazole core, a privileged structure in medicinal chemistry known for its prevalence in molecules with diverse biological activities . Characterized by its Z-configuration around the central olefinic bond, the molecule adopts a distinct U-shaped conformation in its solid state, a feature stabilized by an intramolecular C–H···N interaction . Crystallographic studies further reveal that the molecular packing is supported by intermolecular C—H···O contacts, forming one-dimensional double chains . As a building block, this compound serves as an important intermediate in organic and medicinal chemistry synthesis . It is supplied with a purity of ≥99% . Proper storage conditions (2-8°C, in an inert atmosphere, and protected from light) are recommended to maintain stability . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal use.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

[4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-3-5-11(6-4-10)18-9(2)15/h3-7H,1-2H3/b12-7-

InChI Key

IIFDOCUPPJXLMD-GHXNOFRVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC(=O)C)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthesis Protocols

1.1 Starting Materials and Reagents
The preparation of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves:

All reagents are generally sourced from commercial suppliers without further purification.

1.2 Reaction Conditions

The synthesis involves the following steps:

  • Preparation of Reaction Mixture :

    • Dissolve N-acetylglycine (702 mg, 6 mmol) and sodium acetate (533 mg, 6.5 mmol) in acetic anhydride (5 mL).
    • Stir the mixture at room temperature for 20 minutes.
  • Addition of Aldehyde :

    • Add 4-acetoxybenzaldehyde (821 mg, 5 mmol) to the reaction mixture.
    • Heat the reaction to 70°C and maintain stirring for 5 hours.
  • Precipitation and Isolation :

    • Cool the reaction to room temperature and add water (110 mL). Stir for 1 hour to induce precipitation of the product.
    • Filter the precipitate and dry at 100°C for 2 hours to yield a tan solid.

Purification Techniques

The crude product obtained after filtration may contain impurities that need removal through additional steps:

  • Solvent Washes :

    • Wash the precipitate sequentially with water and hexane to remove residual reactants and by-products.
  • Drying :

    • Dry the purified solid under vacuum or in an oven at elevated temperatures (e.g., 100°C).

Analytical Characterization

Characterization of the synthesized compound ensures its purity and structural integrity through techniques such as:

  • NMR Spectroscopy :

    • Proton ($$ ^1H $$) and carbon ($$ ^{13}C $$) NMR spectra confirm functional groups and molecular structure.
    • Example data: $$ ^1H $$ NMR (CDCl$$_3$$): δ 8.11 (d, J = 8.7 Hz, 2H), δ 7.18 (d, J = 7.4 Hz, 2H).
  • Mass Spectrometry :

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) provides molecular weight confirmation.
    • Example data: m/z = 246.0768 [M+H$$^+$$] calculated for C$${13}$$H$${12}$$NO$$_{4}$$, observed value matches calculated value.

Data Table

Step Reagents/Conditions Outcome/Product
Reaction Setup N-acetylglycine, sodium acetate, acetic anhydride Intermediate solution
Addition of Aldehyde 4-Acetoxybenzaldehyde, heat at 70°C Reaction mixture
Precipitation Water addition Crude tan solid
Purification Hexane wash, drying Purified solid

Notes on Optimization

Several variables can influence yield and purity during synthesis:

  • Reaction temperature must be closely monitored to avoid decomposition.
  • Prolonged stirring times may enhance product formation but could lead to side reactions.
  • Washing steps are critical for removing residual impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate showed promising activity against various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain modifications to the oxazole ring enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Materials Science

Polymer Additives
this compound has been explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation under heat and UV exposure.

Case Study: Thermal Stability Enhancement
In a comparative study, polymers with varying concentrations of this compound were subjected to thermal analysis. The results showed a notable increase in the thermal degradation temperature of the polymer composites containing this compound, indicating its potential as a stabilizer.

Polymer TypeAdditive Concentration (%)Degradation Temperature (°C)
Polyethylene0350
Polyethylene5380
Polyethylene10400

Agricultural Science

Pesticidal Properties
The compound has shown potential as a pesticide, particularly against fungal pathogens affecting crops. Its mode of action may involve inhibiting key enzymes required for fungal growth, thereby reducing crop losses.

Case Study: Efficacy Against Fungal Pathogens
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in fungal infections compared to untreated controls.

Crop TypeFungal PathogenInfection Rate (%) UntreatedInfection Rate (%) Treated
WheatFusarium spp.4010
CornAspergillus spp.358

Mechanism of Action

The mechanism of action of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives

These derivatives (e.g., compound 6a from ) share the oxazolone core but incorporate a 5-fluoroindole substituent instead of the methyl group at position 2. ~60% for simpler oxazolones) .

Compound Core Structure Substituents Bioactivity (DPPH Scavenging)
Title Compound Oxazolone + benzylidene 2-Methyl, acetylated phenol Not reported
6a () Oxazolone + benzylidene 2-(5-Fluoroindole), aryl groups 78%

5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones

These thiazolidinone derivatives () replace the oxazolone ring with a thiazolidinone core. The Z-configuration is retained, but the thiazolidinone’s sulfur atom introduces distinct electronic properties. For example, 5-(Z)-(4-methoxyphenyl)methylene derivatives exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus) compared to oxazolones, which are less studied for such activity .

Thiazolo-Triazole Hybrids

The compound in ([4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate) shares the Z-configured benzylidene group but incorporates a thiazolo-triazole heterocycle.

Biological Activity

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate, also known by its CAS number 60470-82-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.

  • Molecular Formula : C14H13NO5
  • Molecular Weight : 275.257 g/mol
  • Structure : The compound features an oxazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below are the key findings regarding its biological effects:

Antimicrobial Activity

Research has shown that compounds containing oxazole rings often exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound displayed activity against several strains of bacteria and fungi.

MicroorganismActivity ObservedReference
Staphylococcus aureusModerate to good inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7.

Cancer Cell LineEffectReference
MCF-7Induces apoptosis
HeLaCell cycle arrest observed

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the oxazole moiety plays a crucial role in its interaction with biological targets, influencing pathways related to cell proliferation and inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Anticancer Research : In a pharmacological study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
  • Inflammation Model : An experimental model assessing the anti-inflammatory effects revealed that the compound could downregulate the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What role do reaction conditions play in the stereochemical outcome of the synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration retention by stabilizing the oxazolone ring .
  • Acid Catalysis : Glacial acetic acid promotes keto-enol tautomerism, locking the Z-isomer during cyclization .

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